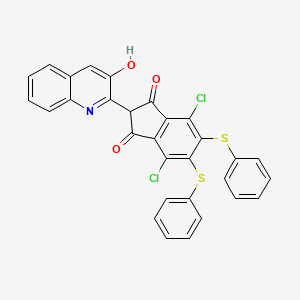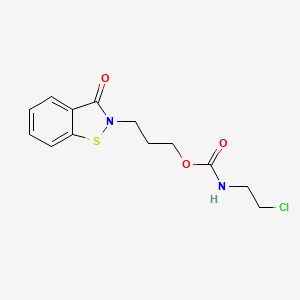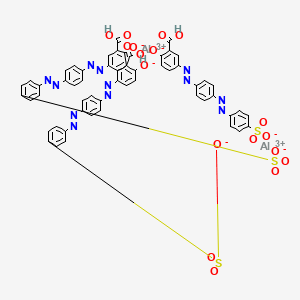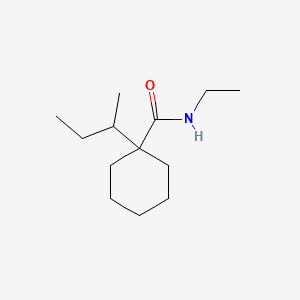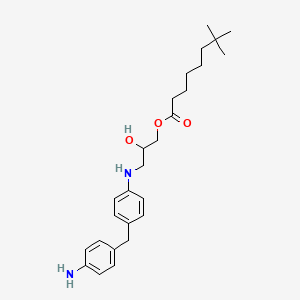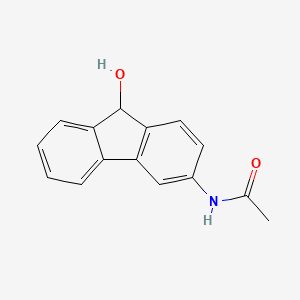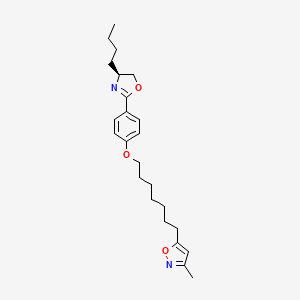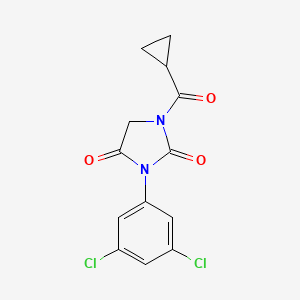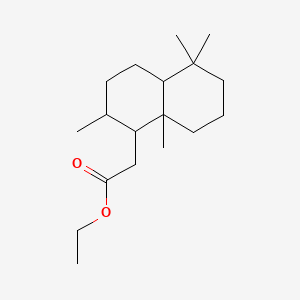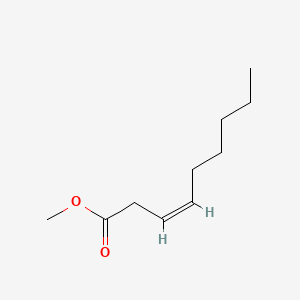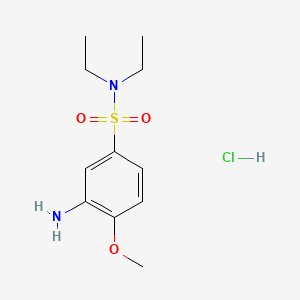
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride is a chemical compound known for its diverse applications in various scientific fields. It is characterized by its unique molecular structure, which includes an amino group, diethyl groups, a methoxy group, and a sulphonamide group, all attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with diethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride involves its interaction with specific molecular targets. The amino and sulphonamide groups are key functional groups that interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-N,N-diethylbenzenesulphonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
3-Amino-N,N-dimethyl-4-methoxybenzenesulphonamide: Has dimethyl groups instead of diethyl groups, which can influence its chemical properties.
3-Amino-N,N-diethyl-4-hydroxybenzenesulphonamide: Contains a hydroxy group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
3-Amino-N,N-diethyl-4-methoxybenzenesulphonamide monohydrochloride is unique due to the presence of both diethyl and methoxy groups, which contribute to its distinct chemical and biological properties. These structural features make it a valuable compound for various research applications.
Propriétés
Numéro CAS |
83763-52-4 |
|---|---|
Formule moléculaire |
C11H19ClN2O3S |
Poids moléculaire |
294.80 g/mol |
Nom IUPAC |
3-amino-N,N-diethyl-4-methoxybenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O3S.ClH/c1-4-13(5-2)17(14,15)9-6-7-11(16-3)10(12)8-9;/h6-8H,4-5,12H2,1-3H3;1H |
Clé InChI |
SKDMARQFDVQTJG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





